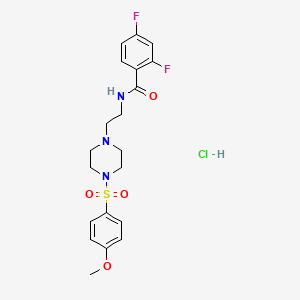

2,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , 2,4-difluoro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, is a chemically synthesized molecule that likely exhibits pharmacological activity given its structural features, such as the piperazine ring and the benzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be extrapolated to hypothesize about the potential uses of the compound .

Synthesis Analysis

The synthesis of related piperazine-containing compounds is detailed in the provided papers. For instance, the synthesis of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with a high affinity for dopamine D4 receptors, involves the use of arylpiperazines and a terminal benzamide fragment . Another synthesis method for enantiopure piperazines is described, which involves the treatment of N-sulfinyl-N-benzyldiamino alcohols with diethyl oxalate and sodium methoxide, followed by reduction with borane . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a piperazine ring, which is a common feature in pharmacologically active molecules, particularly those targeting neurotransmitter receptors. The presence of the 4-methoxyphenylsulfonyl group suggests that the compound could have increased solubility and potential receptor selectivity. The difluoro-benzamide portion of the molecule could contribute to its binding affinity and selectivity for certain biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of similar compounds can be inferred. Piperazine rings are known to participate in various chemical reactions, including alkylation, acylation, and sulfonation, which can be used to modify the pharmacological properties of the compound . The benzamide fragment could also undergo further chemical transformations, potentially affecting the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate to high solubility in polar solvents due to the presence of the hydrochloride salt form and the methoxyphenylsulfonyl group. The difluoro groups on the benzamide ring could influence the compound's acidity and stability. The overall molecular architecture suggests that the compound could exhibit a balance between lipophilicity and hydrophilicity, which is important for crossing biological membranes and reaching its target sites within the body.

Applications De Recherche Scientifique

Analytical Chemistry Applications

- A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, highlighting the utility of sulfonamide compounds in enhancing detection sensitivity and specificity in chromatographic analyses (Wu et al., 1997).

Pharmacological Research

- Structure-affinity relationship studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides revealed their potential as potent and selective dopamine D(3) receptor ligands, indicating the therapeutic relevance of piperazine derivatives in neuropsychiatric disorders (Leopoldo et al., 2002).

- Benzamide derivatives have been synthesized and evaluated as selective serotonin 4 receptor agonists, demonstrating their potential in treating gastrointestinal motility disorders (Sonda et al., 2004).

Drug Metabolism

- The oxidative metabolism of a novel antidepressant was investigated, revealing the roles of various cytochrome P450 enzymes in the metabolic pathways of benzamide derivatives, underscoring the importance of understanding drug metabolism for developing safer and more effective therapeutic agents (Hvenegaard et al., 2012).

Radiopharmaceuticals

- Aryltrimethylammonium trifluoromethanesulfonates have been explored as precursors to aryl [18F]fluorides, contributing to the synthesis of radiotracers for PET imaging, showcasing the role of fluorine-substituted compounds in diagnostic imaging (Haka et al., 1989).

Propriétés

IUPAC Name |

2,4-difluoro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O4S.ClH/c1-29-16-3-5-17(6-4-16)30(27,28)25-12-10-24(11-13-25)9-8-23-20(26)18-7-2-15(21)14-19(18)22;/h2-7,14H,8-13H2,1H3,(H,23,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTPHPLRAYIWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C=C(C=C3)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClF2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)

![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)

![3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2528792.png)

![3-(4-fluorobenzyl)-2-((4-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2528793.png)

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)

![methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2528802.png)